Tyrosylleucin

Übersicht

Beschreibung

Tyrosylleucin-Trifluoracetaat (Tyr-Leu TFA) ist eine Dipeptidverbindung, die aus den Aminosäuren Tyrosin und Leucin besteht, wobei Trifluoracetaat als Gegenion dient. Diese Verbindung hat aufgrund ihrer starken antidepressiven Wirkung und ihrer Fähigkeit, depressive Symptome effektiv zu modulieren, Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antidepressant Activity

Tyrosylleucine has been shown to exhibit potent antidepressant-like effects in various animal models. A study demonstrated that oral administration of tyrosylleucine increased neuronal proliferation in the hippocampus and moderated the stress response by suppressing the hypothalamo-pituitary-adrenal axis activation during stress tests . The compound's mechanism appears to be independent of brain-derived neurotrophic factor (BDNF), which is often implicated in neurogenesis and mood regulation .

1.2 Anxiolytic Effects

Research has indicated that tyrosylleucine possesses anxiolytic properties comparable to established anxiolytics like diazepam. In behavioral tests such as the elevated plus-maze and open-field tests, tyrosylleucine demonstrated significant anxiolytic-like activity, suggesting its potential for treating anxiety disorders . The underlying mechanism involves the activation of serotonin 5-HT1A, dopamine D1, and GABA receptors .

Biochemical Research Applications

2.1 Peptide Synthesis Studies

Tyrosylleucine serves as a model compound for studying peptide bond formation and enzyme activity. It is utilized in research to investigate the specificity and inhibition mechanisms of proteolytic enzymes like chymotrypsin, which cleaves peptide bonds adjacent to specific amino acids. This application is crucial for understanding protein synthesis and developing new peptide synthesis methods.

2.2 Protein-Protein Interactions

The compound is also explored for its role in modulating protein-protein interactions. By influencing these interactions, tyrosylleucine can affect various cellular processes, making it a valuable tool in biochemical research.

Food Science Applications

Tyrosylleucine has potential applications in the development of bioactive peptides derived from food proteins. These peptides can enhance functional foods' health benefits, particularly concerning mood regulation and stress management due to their neuroactive properties.

Case Studies and Data Tables

The following table summarizes key findings from studies on tyrosylleucine's pharmacological effects:

Wirkmechanismus

Target of Action

Tyrosylleucine is a dipeptide composed of tyrosine and leucine . Some dipeptides are known to have physiological or cell-signaling effects . .

Mode of Action

It is known that some dipeptides can interact with various targets in the body, leading to different physiological effects

Biochemical Pathways

Tyrosylleucine, as a dipeptide, is part of the broader biochemical pathways of protein metabolism. It is known that the tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants . .

Result of Action

Tyrosylleucine has been found to exhibit antidepressant-like activity in mice . It has been observed to increase the amount of cells expressing c-Fos, a marker for neuronal activity, in the dentate gyrus of the hippocampus . .

Action Environment

The action of Tyrosylleucine can potentially be influenced by various environmental factors. For instance, the presence of specific enzymes in the gastrointestinal tract can affect the release and subsequent activity of dipeptides . .

Biochemische Analyse

Biochemical Properties

Tyrosylleucine interacts with various biomolecules in the body, including enzymes, proteins, and neurotransmitters. It has been found to activate serotonin, dopamine, and the GABA receptor system .

Cellular Effects

Tyrosylleucine influences cell function by modulating neurotransmitter systems. It has been shown to suppress activation of the hypothalamo-pituitary-adrenal axis by forced swim stress . It also enhances the proliferation of hippocampal progenitor cells .

Molecular Mechanism

Tyrosylleucine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It has been found that Tyrosylleucine does not affect hippocampal mRNA and protein expression of BDNF, a regulatory factor of both neurogenesis and depression-like behavior .

Temporal Effects in Laboratory Settings

It has been found to exhibit potent anxiolytic-like and antidepressant-like activities after oral administration .

Dosage Effects in Animal Models

The effects of Tyrosylleucine vary with different dosages in animal models. It has been found to exhibit potent anxiolytic-like and antidepressant-like activities at doses of 0.3-3 mg/kg .

Metabolic Pathways

It has been found to interact with the serotonin, dopamine, and the GABA receptor system .

Transport and Distribution

It has been found to suppress activation of the hypothalamo-pituitary-adrenal axis by forced swim stress .

Subcellular Localization

It has been found to enhance the proliferation of hippocampal progenitor cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tyrosylleucin-Trifluoracetaat erfolgt üblicherweise durch die Festphasen-Peptidsynthese (SPPS)-Methode. Diese Methode verwendet Fmoc (9-Fluorenylmethyloxycarbonyl)-Chemie, bei der die Aminosäuren sequentiell zu einer wachsenden Peptidkette hinzugefügt werden, die an einem festen Harz verankert ist. Der Prozess beinhaltet folgende Schritte:

Kupplung: Die Carboxylgruppe der einlaufenden Aminosäure wird mit einem Kupplungsreagenz wie HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-Tetramethyluronium-Hexafluorophosphat) aktiviert und reagiert dann mit der Amingruppe der wachsenden Peptidkette.

Entschützung: Die Fmoc-Schutzgruppe wird mit einer Base wie Piperidin entfernt.

Spaltung und Entschützung: Das fertige Peptid wird unter Verwendung von Trifluoressigsäure (TFA) vom Harz abgespalten und entschützt, wodurch auch Schutzgruppen an der Seitenkette entfernt werden.

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von this compound-Trifluoracetaat ähnlichen Prinzipien wie die SPPS, allerdings in größerem Maßstab. Automatische Peptidsynthesizer werden oft verwendet, um den Prozess zu rationalisieren und eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von TFA in den Spaltungs- und Entschützungsschritten ist entscheidend, um das Endprodukt zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound-Trifluoracetaat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Phenolgruppe in Tyrosin kann zu Chinonen oxidiert werden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Der aromatische Ring von Tyrosin kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Dess-Martin-Periodinan wird üblicherweise für die Oxidation von Tyrosinresten verwendet.

Reduktion: Natriumborhydrid wird oft für die Reduktion von Carbonylgruppen verwendet.

Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom oder Salpetersäure durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate von Tyrosin.

Reduktion: Alkohole, die aus der Reduktion von Carbonylgruppen stammen.

Substitution: Halogenierte oder nitrierte Derivate von Tyrosin.

Wissenschaftliche Forschungsanwendungen

This compound-Trifluoracetaat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.

Medizin: Auf seine antidepressiven Wirkungen und potenziellen therapeutischen Anwendungen untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und Biomaterialien eingesetzt.

Wirkmechanismus

Die antidepressiven Wirkungen von this compound-Trifluoracetaat dürften durch seine Interaktion mit Neurotransmittersystemen im Gehirn vermittelt werden. Es moduliert die Spiegel von Serotonin und Dopamin, die für die Stimmungsregulation entscheidend sind. Die Verbindung kann auch mit bestimmten Rezeptoren und Enzymen interagieren, die an der Synthese und dem Abbau von Neurotransmittern beteiligt sind .

Analyse Chemischer Reaktionen

Types of Reactions

Tyrosylleucine trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane is commonly used for the oxidation of tyrosine residues.

Reduction: Sodium borohydride is often employed for the reduction of carbonyl groups.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives of tyrosine.

Reduction: Alcohols derived from the reduction of carbonyl groups.

Substitution: Halogenated or nitrated derivatives of tyrosine.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tyrosylphenylalanin (Tyr-Phe): Ein weiteres Dipeptid mit ähnlichen Strukturmerkmalen, aber unterschiedlichen biologischen Aktivitäten.

Leucyltyrosin (Leu-Tyr): Ein Dipeptid mit umgekehrter Aminosäuresequenz, das zu unterschiedlichen Eigenschaften und Anwendungen führt.

Einzigartigkeit

Tyrosylleucin-Trifluoracetaat ist einzigartig aufgrund seiner starken antidepressiven Wirkung und seiner Fähigkeit, depressive Symptome effektiv zu modulieren. Seine spezifische Interaktion mit Neurotransmittersystemen unterscheidet es von anderen ähnlichen Dipeptiden .

Biologische Aktivität

Tyrosylleucine (Tyr-Leu) is a dipeptide composed of the amino acids tyrosine and leucine. Recent research highlights its significant biological activities, particularly in neuropharmacology, where it exhibits potential antidepressant and anxiolytic effects. This article delves into the biological activity of tyrosylleucine, presenting relevant case studies, research findings, and comparative data.

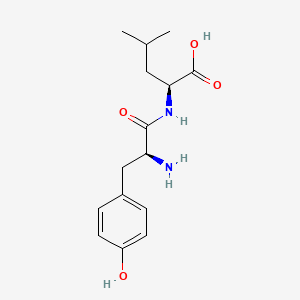

Chemical Structure and Properties

Tyrosylleucine is characterized by its aromatic side chain from tyrosine and the aliphatic side chain from leucine. This unique structure allows it to interact with various biological systems, influencing neurogenesis and neurotransmitter pathways.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃ |

| Molecular Weight | 249.27 g/mol |

| Solubility | Soluble in water |

1. Antidepressant Effects

Research indicates that tyrosylleucine exhibits potent antidepressant-like activity. A study conducted on mice demonstrated that administration of tyrosylleucine resulted in significant improvements in behavior during forced swim and tail suspension tests, which are standard models for assessing antidepressant efficacy. Notably, tyrosylleucine increased c-Fos expression in the dentate gyrus of the hippocampus, a marker associated with neuronal activity and proliferation .

- Mechanism of Action : Tyrosylleucine appears to modulate stress responses by suppressing the activation of the hypothalamo-pituitary-adrenal (HPA) axis during stress tests. This suppression is crucial as excessive HPA activation is linked to mood disorders .

2. Neurogenesis Promotion

Tyrosylleucine has been shown to enhance the proliferation of progenitor cells in the hippocampus. Studies indicate that it increases the number of bromo-2'-deoxyuridine-positive cells, suggesting a role in neurogenesis . The following table summarizes key findings related to neurogenesis:

| Study | Method | Findings |

|---|---|---|

| Mice Model | Increased c-Fos expression and progenitor cell proliferation in the hippocampus | |

| In vitro Analysis | Enhanced neuronal activity markers in hippocampal cultures |

3. Interaction with Neurotransmitter Systems

Tyrosylleucine may influence pathways involving neurotransmitters such as dopamine and gamma-aminobutyric acid (GABA). This interaction suggests its potential utility in treating anxiety and mood disorders by modulating neurotransmitter levels.

Case Study 1: Antidepressant Activity in Mice

In a controlled study, tyrosylleucine was administered to naïve mice via oral and intraperitoneal routes. The results showed a marked reduction in depressive-like behaviors compared to control groups. The study also noted no significant changes in brain-derived neurotrophic factor (BDNF) levels, indicating that tyrosylleucine may exert its effects through alternative pathways rather than direct BDNF modulation .

Case Study 2: Neuroprotective Effects

Another investigation explored tyrosylleucine's protective effects against oxidative stress in neuronal cells. The compound demonstrated an ability to scavenge reactive oxygen species (ROS), thereby potentially enhancing neuronal survival under stress conditions .

Comparative Analysis with Similar Compounds

The following table compares tyrosylleucine with other dipeptides that share structural similarities:

| Compound | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Tyrosylleucine | Aromatic + Aliphatic | Antidepressant-like | Enhances hippocampal proliferation |

| Phenylalanine-Leucine | Aromatic + Aliphatic | Antidepressant-like | Different aromatic side chain |

| Tryptophan-Leucine | Aromatic + Aliphatic | Serotonin-related | Influences serotonin pathways |

| Tyrosyl-Glycine | Aromatic + Aliphatic | Neuroactive | Potential anxiolytic properties |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEJLPRZGVVDNU-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938403 | |

| Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17355-10-1 | |

| Record name | L-Tyrosyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.